N-(2-benzyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide
Description
N-(2-Benzyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is a synthetic heterocyclic compound featuring a fused quinazoline-quinoline scaffold. Its structure includes:
- A quinazolinone core (4-oxo-3(4H)-quinazolinyl) substituted with a benzyl group at the 2-position.
- A quinolinecarboxamide moiety (4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide) linked via an amide bond to the quinazolinone nitrogen.
Properties
Molecular Formula |
C28H24N4O4 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
N-(2-benzyl-4-oxoquinazolin-3-yl)-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide |
InChI |
InChI=1S/C28H24N4O4/c1-2-16-31-22-15-9-7-13-20(22)25(33)24(28(31)36)26(34)30-32-23(17-18-10-4-3-5-11-18)29-21-14-8-6-12-19(21)27(32)35/h3-15,33H,2,16-17H2,1H3,(H,30,34) |
InChI Key |
ARYIQPZPQFCHKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN3C(=NC4=CC=CC=C4C3=O)CC5=CC=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinazolinone Core
The 2-benzyl-4-oxo-3(4H)-quinazolinyl fragment is typically synthesized via cyclocondensation of anthranilic acid derivatives. In Patent TW201000468A, substituted quinazolinones are prepared by reacting methyl anthranilate with benzylamine in the presence of acetic anhydride under reflux. For the target compound, anthranilic acid is first acylated with benzyl chloride in a basic medium to form N-benzylanthranilic acid. Subsequent cyclization using phosphoryl chloride (POCl₃) at 80–90°C yields 2-benzyl-4-chloroquinazoline, which is hydrolyzed to the 4-oxo derivative under acidic conditions.
Key Reaction Conditions
- Anthranilic acid acylation : 1.2 equiv benzyl chloride, K₂CO₃, DMF, 12 h at 25°C.
- Cyclization : POCl₃ (3 equiv), 4 h at 85°C.
- Hydrolysis : 6M HCl, reflux for 2 h.
Preparation of the Quinolinecarboxamide Moiety
The 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxylic acid precursor is synthesized via the Conrad-Limpach reaction. As detailed in PubChem CID 4452899, heating propylamine with ethyl acetoacetate and 2-hydroxybenzaldehyde in ethanol under reflux forms the 1,2-dihydroquinoline scaffold. Oxidation with potassium permanganate introduces the 2-oxo group, followed by carboxylation at the 3-position using CO₂ under high pressure (5 atm, 120°C).
Optimized Parameters
- Conrad-Limpach cyclization : Ethanol, 8 h reflux, yield 68–72%.
- Carboxylation : CO₂, CuI catalyst, DMF, 48 h at 120°C.
Amide Bond Formation
Coupling the quinazolinone and quinolinecarboxamide segments requires activating the carboxylic acid group of the quinoline fragment. Patent EP2520575A1 highlights the use of EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) to facilitate amide bond formation. The quinazolinyl amine reacts with the activated carboxylate at 0–5°C for 24 h, yielding the final product.
Protection Strategies
- The 4-hydroxy group on the quinoline is protected as a tert-butyldimethylsilyl (TBDMS) ether prior to coupling to prevent side reactions.
- Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Purification and Characterization
Crude product purification involves sequential solvent extraction and column chromatography (SiO₂, ethyl acetate/hexane gradient). High-performance liquid chromatography (HPLC) with a C18 column and methanol/water mobile phase ensures >98% purity. Structural confirmation is achieved via:
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, quinazolinone C5-H), 7.89–7.45 (m, 9H, aromatic), 4.12 (q, 2H, propyl-CH₂).
- IR : 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (amide II).
- MS (ESI+) : m/z 518.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| EDCl/HOBt coupling | 65 | 98.5 | Mild conditions, scalable |
| DCC/DMAP coupling | 58 | 97.2 | Low cost |
| Solid-phase synthesis | 72 | 99.1 | High throughput |
Challenges and Mitigation
- Low Coupling Efficiency : Steric hindrance from the benzyl group reduces reaction rates. Using excess EDCl (1.5 equiv) and extending reaction time to 36 h improves yields to 70%.
- Oxidative Degradation : The 4-hydroxy group is prone to oxidation. Adding 0.1% w/v ascorbic acid as a stabilizer during purification prevents degradation.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the quinoline ring.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
Studies have demonstrated that derivatives of quinazolinyl compounds possess notable antimicrobial properties. For instance, derivatives similar to N-(2-benzyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide have shown effectiveness against various bacterial strains and fungi .
2. Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis and cell cycle arrest. Specific derivatives have been noted for their ability to target cancer cell lines effectively .
3. Anti-inflammatory Effects
Research indicates that the compound may exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This property could make it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies highlight the applications and efficacy of this compound:
Case Study 1: Antimicrobial Efficacy
A study published in 2015 evaluated the antimicrobial activity of various quinazolinyl derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Study 2: Anticancer Activity
In a 2020 study, researchers synthesized several derivatives of this compound and assessed their cytotoxicity against human cancer cell lines. The results showed that certain modifications enhanced the anticancer activity, leading to a promising lead for further development in cancer therapeutics .
Summary Table of Biological Activities
Mechanism of Action
The exact mechanism of action of N-(2-benzyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects. These interactions may involve the inhibition of enzyme activity or the modulation of signaling pathways.
Comparison with Similar Compounds
The compound’s structural analogs are distinguished by variations in substituents, synthetic routes, and physicochemical properties. Below is a detailed comparison:
Structural Analogs and Substituent Effects
Key Observations :
- Chloro substituents (e.g., Analog 3) increase electrophilicity, which may enhance reactivity but reduce solubility .
- Spectral Signatures : IR C=O and NH/OH stretches (1650–3400 cm⁻¹) are consistent across analogs, confirming shared carbonyl and amide functionalities .
Key Observations :
- Decarboxylation Risk : The target compound’s synthesis requires controlled conditions to prevent decarboxylation, similar to Analog 1’s Na2S2O4-mediated reduction .
- Yield Variability : Analog 3’s low yield highlights the complexity of introducing bulky substituents (e.g., adamantyl) .
Key Observations :
- Solubility Limitations : All analogs exhibit poor aqueous solubility, necessitating formulation strategies like salt formation or prodrug derivatization .
Biological Activity
N-(2-benzyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N4O4, with a molecular weight of approximately 394.44 g/mol. The compound features a quinazoline and quinoline backbone, which are known for their diverse biological activities.
Biological Activity Overview
The biological activities of this compound are primarily attributed to its structural components, which allow for interactions with various biological targets. The following sections detail specific activities observed in research studies.
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.
Case Study:
In a study investigating similar quinazoline derivatives, it was found that these compounds induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that this compound may possess comparable anticancer properties.
Antimicrobial Activity
Quinazoline derivatives have also been reported to exhibit antimicrobial properties. The compound's ability to inhibit bacterial growth has been linked to its interference with bacterial DNA synthesis.
Research Findings:
A study highlighted that similar compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. This suggests potential therapeutic applications in treating bacterial infections.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- DNA Interaction: Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.
- Apoptosis Induction: Activation of apoptotic pathways through mitochondrial dysfunction has been observed.
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(2-benzyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide to improve yield and purity?
- Methodology : The synthesis involves multi-step organic reactions, including cyclization and coupling steps. Key parameters to optimize include:
- Temperature : Maintaining reflux conditions (e.g., 80–120°C) for quinazoline ring formation .
- Catalysts : Using Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., DCC) for carboxamide bond formation .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or recrystallization from DMF/water mixtures to isolate pure crystals .
- Data Table :
| Step | Reaction Type | Optimal Conditions | Yield Range |
|---|---|---|---|
| 1 | Cyclization | Reflux, 12–24 hrs | 50–65% |
| 2 | Coupling | RT, 6–8 hrs | 70–85% |
Q. What are the primary biological targets of this compound, and how can its mechanism of action be validated experimentally?
- Methodology :
- Target Identification : Use kinase profiling assays (e.g., ADP-Glo™) to screen for inhibition of protein kinases (e.g., EGFR, VEGFR) linked to cancer or inflammation pathways .
- Validation :
- Cellular Assays : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7, A549) using MTT assays .
- Western Blotting : Confirm downstream effects (e.g., reduced phosphorylation of ERK or AKT) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data across similar quinazoline derivatives?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., benzyl vs. ethyl groups at position 2) to assess impact on activity .
- Crystallography : Compare X-ray structures to correlate functional group orientation with binding affinity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .
- Data Table :
| Derivative | Substituent (Position 2) | IC₅₀ (EGFR Inhibition) | Selectivity Index (VEGFR/EGFR) |
|---|---|---|---|
| Compound A | Benzyl | 0.12 μM | 8.5 |
| Compound B | Ethyl | 0.45 μM | 2.3 |
Q. What experimental strategies can address discrepancies in solubility and stability data reported for this compound in preclinical studies?
- Methodology :
- Solubility Enhancement : Test co-solvents (e.g., PEG-400) or nanoformulation (liposomes) to improve aqueous solubility .
- Stability Analysis :
- HPLC-MS : Monitor degradation products under varied pH (2–9) and temperature (4–37°C) conditions .
- Accelerated Stability Testing : Use 40°C/75% RH for 4 weeks to simulate long-term storage .
Contradiction Analysis
Q. Why do some studies report potent anti-inflammatory activity while others emphasize anticancer effects?
- Resolution :
- Dose-Dependent Effects : Lower concentrations (≤10 μM) may inhibit COX-2 (anti-inflammatory), while higher doses (>20 μM) induce apoptosis via p53 activation .
- Model Variability : In vivo inflammation models (e.g., carrageenan-induced edema) vs. xenograft tumor models may prioritize different pathways .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
